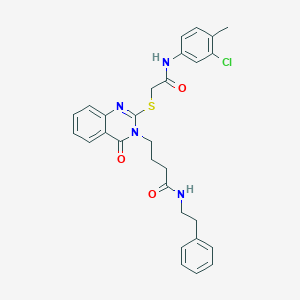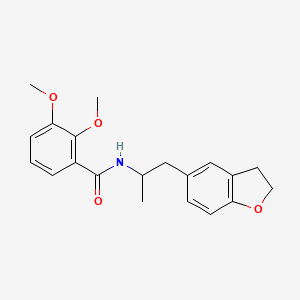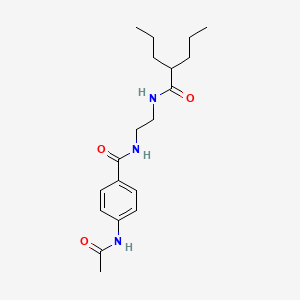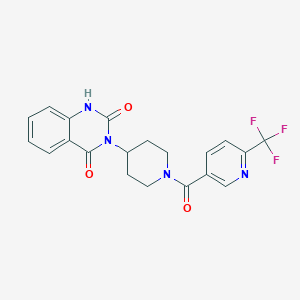![molecular formula C13H10ClN5O2S B2592208 (E)-2-(4-chlorophenyl)-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethenesulfonamide CAS No. 1277101-10-6](/img/structure/B2592208.png)
(E)-2-(4-chlorophenyl)-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(E)-2-(4-chlorophenyl)-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethenesulfonamide” is a compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . The compound has been synthesized using a simple, transition metal-free method .
Synthesis Analysis
The synthesis of this compound involves the functionalization of [1,2,4]triazolo[1,5-a]pyrimidines . This process is achieved using substituted ethynylmagnesium bromides via elimination and oxidation pathways of hydrogen nucleophilic substitution .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a [1,2,4]triazolo[1,5-a]pyrimidine core, which is functionalized with a (E)-2-(4-chlorophenyl)ethenesulfonamide group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include elimination and oxidation pathways of hydrogen nucleophilic substitution . These reactions lead to the formation of mono- and disubstituted [1,2,4]triazolo[1,5-a]pyrimidines .Scientific Research Applications
Synthesis and Antitumor Activity
Research has explored the synthesis of related triazolopyrimidine derivatives, demonstrating significant antitumor activities against various cancer cell lines. For instance, substituted triazolopyrimidines incorporating thiazolidinone moiety have shown inhibitory effects on cancer cell growth at micromolar concentrations, highlighting their potential as anticancer agents (Hafez & El-Gazzar, 2009).
Antimicrobial and Antifungal Effects
Compounds structurally related to (E)-2-(4-chlorophenyl)-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethenesulfonamide have been synthesized and tested for antimicrobial and antifungal properties. A study reported the preparation of novel pyrano[2,3-d]pyrimidines and triazolopyrimidines that exhibited promising results against various microbial strains, suggesting their utility in addressing microbial resistance (El-Agrody et al., 2001).
Herbicidal Activities
Another application area for these compounds is in agriculture, where they have been investigated for their herbicidal activities. Design and synthesis efforts have led to the creation of compounds with significant activity against a range of species, providing a basis for developing new herbicides (Ren et al., 2000).
Anti-Inflammatory and Antimalarial Effects
Further research has extended into anti-inflammatory and antimalarial domains. Specific derivatives have been synthesized and shown to possess notable anti-inflammatory activity, offering potential for the development of new therapeutic agents to treat inflammation-related disorders (Pan et al., 2015). Similarly, compounds with a triazolopyrimidine core have demonstrated antimalarial effects, contributing to the search for novel antimalarial drugs (Werbel et al., 1973).
Future Directions
properties
IUPAC Name |
(E)-2-(4-chlorophenyl)-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5O2S/c14-11-4-2-10(3-5-11)6-9-22(20,21)18-12-16-13-15-7-1-8-19(13)17-12/h1-9H,(H,17,18)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFQRCRODUXTLE-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)NS(=O)(=O)C=CC3=CC=C(C=C3)Cl)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN2C(=NC(=N2)NS(=O)(=O)/C=C/C3=CC=C(C=C3)Cl)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorobenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2592126.png)
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2592127.png)




![2-[(difluoromethyl)sulfanyl]-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2592135.png)
![2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B2592138.png)
![{Methyl[(4-methylphenyl)methyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2592139.png)


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2592145.png)
